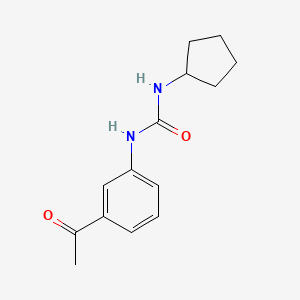![molecular formula C18H19N3O2 B7461162 4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide, commonly known as HPPH, is a chemical compound that has shown promising results in scientific research. HPPH belongs to the class of organic compounds known as benzamides and has been studied extensively for its potential applications in cancer treatment.
Mecanismo De Acción
HPPH works by selectively accumulating in cancer cells and becoming activated by light of a specific wavelength. The activated HPPH produces a type of oxygen that is toxic to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity and side effects in animal studies. It has also been shown to have a high degree of selectivity for cancer cells, leading to minimal damage to healthy cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HPPH has several advantages for lab experiments, including its high selectivity for cancer cells, minimal toxicity, and ease of synthesis. However, its effectiveness can be limited by factors such as the depth of the cancer cells and the availability of light of the appropriate wavelength.
Direcciones Futuras
Further research is needed to optimize the use of HPPH in PDT and to explore its potential applications in other areas, such as imaging and drug delivery. Studies are also needed to determine the optimal dosage and administration methods for HPPH in clinical settings.
Métodos De Síntesis
HPPH can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzaldehyde with 4-pyrrolidin-1-ylbenzylamine in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure HPPH.
Aplicaciones Científicas De Investigación
HPPH has been studied for its potential use in photodynamic therapy (PDT), a treatment that involves the use of light-sensitive compounds to destroy cancer cells. HPPH has been shown to be effective in targeting and destroying cancer cells when activated by light of a specific wavelength.
Propiedades
IUPAC Name |
4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-9-5-15(6-10-17)18(23)20-19-13-14-3-7-16(8-4-14)21-11-1-2-12-21/h3-10,13,22H,1-2,11-12H2,(H,20,23)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHCTBFGWUUPBB-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)

![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)
![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)
![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)

![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)


![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)